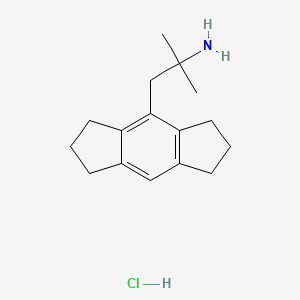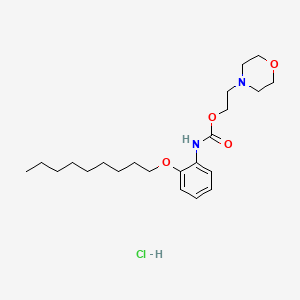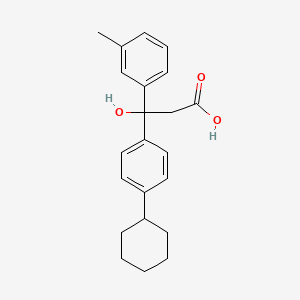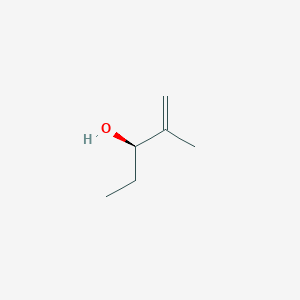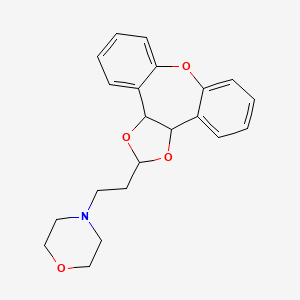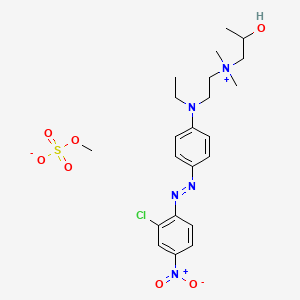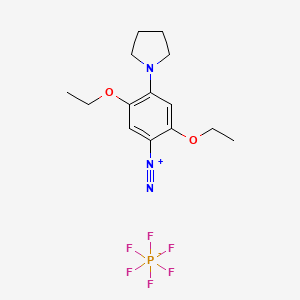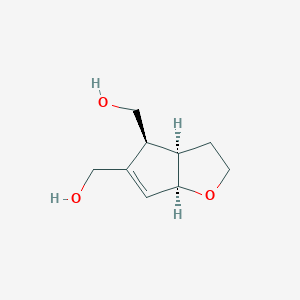
Ningpogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ningpogenin is a naturally occurring iridoid compound found in various plant species, including Morinda officinalis . It is known for its diverse pharmacological properties and has been the subject of numerous scientific studies due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ningpogenin can be isolated from the roots of Morinda officinalis using a combination of chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC) . The structure of this compound has been elucidated using spectroscopic methods including 1D and 2D nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the isolation process from natural sources remains a primary method. Advances in synthetic biology and biotechnological approaches may offer future avenues for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Ningpogenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its functional groups, such as hydroxyl and methoxy groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- Monotropein methyl ester
- Harpagoside
- Geniposide
These compounds share similar iridoid structures but differ in their specific functional groups and biological activities .
Eigenschaften
CAS-Nummer |
94707-63-8 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
[(3aR,4S,6aR)-5-(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-4-yl]methanol |
InChI |
InChI=1S/C9H14O3/c10-4-6-3-9-7(1-2-12-9)8(6)5-11/h3,7-11H,1-2,4-5H2/t7-,8-,9+/m1/s1 |
InChI-Schlüssel |
QCZMBBWKHAYATJ-HLTSFMKQSA-N |
Isomerische SMILES |
C1CO[C@@H]2[C@H]1[C@@H](C(=C2)CO)CO |
Kanonische SMILES |
C1COC2C1C(C(=C2)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


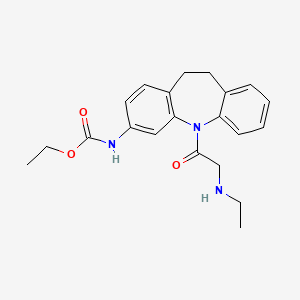
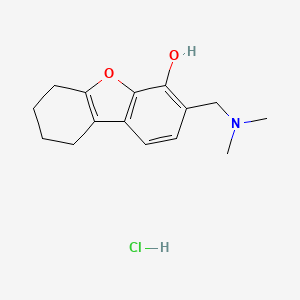
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)


